molecular formula C21H18O4 B8492205 2,4-Dibenzyloxybenzoic acid

2,4-Dibenzyloxybenzoic acid

Cat. No.: B8492205
M. Wt: 334.4 g/mol
InChI Key: YKKQJZWEQXEZAQ-UHFFFAOYSA-N
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Description

2,4-Dibenzyloxybenzoic acid is a useful research compound. Its molecular formula is C21H18O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

2,4-bis(phenylmethoxy)benzoic acid

InChI

InChI=1S/C21H18O4/c22-21(23)19-12-11-18(24-14-16-7-3-1-4-8-16)13-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23)

InChI Key

YKKQJZWEQXEZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)OCC3=CC=CC=C3

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2,4-dibenzyloxybenzoic acid in laboratory settings?

  • Methodological Answer : Microwave-assisted synthesis is a high-efficiency method for benzoic acid derivatives. For example, 2-phenoxybenzoic acid derivatives are synthesized using microwave irradiation in dry media, reducing reaction times to 5–10 minutes with yields exceeding 85% . Enzymatic pathways, such as lipase-catalyzed esterification, offer greener alternatives by minimizing harsh reagents and enabling regioselective benzylation .
  • Key Parameters : Optimize microwave power (300–600 W), solvent polarity, and catalyst loading. For enzymatic routes, pH (6.5–7.5) and temperature (30–40°C) are critical for enzyme stability.

Q. How can researchers confirm the purity and structural integrity of 2,4-dibenzyloxybenzoic acid?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., density functional theory, DFT) to verify substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode confirms molecular weight (e.g., [M-H]^- ion at m/z 363.1) .

Advanced Research Questions

Q. How can researchers address unexpected by-products during the benzylation of 2,4-dihydroxybenzoic acid?

  • Methodological Answer : By-products often arise from over-benzylation or solvent interactions. Strategies include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediates .
  • Purification : Gradient elution in flash chromatography (silica gel, 0.1% acetic acid in mobile phase) to separate mono- and di-benzylated isomers .
  • Kinetic Studies : Vary benzyl chloride stoichiometry (1.5–2.5 equivalents) and reaction time (2–6 hours) to identify optimal conditions .

Q. What experimental designs are suitable for probing the bioactivity of 2,4-dibenzyloxybenzoic acid against microbial targets?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
  • Mechanistic Studies : Fluorescence quenching assays with bacterial DNA gyrase to evaluate enzyme inhibition (λex_{ex} = 280 nm, λem_{em} = 345 nm) .
  • Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK-293) to rule off-target effects via MTT assays .

Q. How can computational modeling enhance the understanding of 2,4-dibenzyloxybenzoic acid’s reactivity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities with cyclooxygenase-2 (COX-2) or antimicrobial targets (PDB IDs: 1PXX, 3V03) .
  • DFT Calculations : Gaussian 09 at B3LYP/6-311+G(d,p) level to map electron density and identify reactive sites (e.g., carbonyl oxygen for nucleophilic attacks) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to assess stability over 50 ns trajectories .

Q. How should researchers resolve contradictions between spectral data and observed bioactivity?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR/IR findings with X-ray crystallography (if crystals form) or LC-MS/MS fragmentation patterns .
  • Batch Reproducibility : Test multiple synthetic batches (n ≥ 3) to confirm bioactivity consistency .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-octanoyloxybenzoic acid) to identify structure-activity trends .

Methodological Tables

Table 1 : Key Synthetic Parameters for Microwave-Assisted Synthesis

ParameterOptimal RangeImpact on Yield
Microwave Power300–600 WHigher power reduces time but risks decomposition
SolventDry DMF or toluenePolar aprotic solvents enhance reactivity
Catalyst (K2_2CO3_3)1.2–1.5 equivalentsExcess base promotes side reactions

Table 2 : Analytical Benchmarks for Purity Assessment

TechniqueCritical MetricsAcceptable Range
HPLC (UV detection)Retention time8.2 ± 0.3 minutes
1^1H NMRBenzyl proton peaksδ 5.10–5.30 (s, 4H)
ESI-MS[M-H]^- ionm/z 363.1 ± 0.2

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